N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is a compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in bacterial cell wall synthesis, inflammation, and tumor growth.
Pathways: Inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide: Known for its diverse biological activities.
4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits high antimicrobial activity.
5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Shows significant antimicrobial properties
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group and a thiazole ring, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-8-17-12(16)14(9)7-11(15)13-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNUAVJDDGPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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